molecular formula C26H27FN4O4 B2556992 N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-69-9

N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2556992
CAS RN: 921876-69-9
M. Wt: 478.524
InChI Key: PGTORKHYZKASDA-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C26H27FN4O4 and its molecular weight is 478.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through reactions involving 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, further yielding compounds with potential biological activities. The synthesis processes involve multi-step reactions with detailed characterization using spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
  • Another study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, characterizing them through analytical and spectroscopic data. These compounds were evaluated for cytotoxicity against several human cancer cell lines, providing insights into structure-activity relationships (Hassan, Hafez, Osman, & Ali, 2015).

Biological Activities

  • Research into fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines highlighted the synthesis of substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. These studies could offer insights into the development of compounds with specific biological activities (Eleev, Kutkin, & Zhidkov, 2015).
  • A study on thiazole-aminopiperidine hybrid analogues designed novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of such compounds in antibacterial applications. This research underscores the importance of molecular hybridization in drug discovery (Jeankumar et al., 2013).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O4/c1-3-34-23(35-4-2)14-28-25(32)21-16-30(15-18-10-12-19(27)13-11-18)17-22-24(21)29-31(26(22)33)20-8-6-5-7-9-20/h5-13,16-17,23H,3-4,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTORKHYZKASDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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